
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with amino and methyl groups, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine.
Formation of the Butanamide Chain: The butanamide chain is attached to the pyrazole ring through an amide bond formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methyl groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The amino and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid dihydrochloride
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butanenitrile
Uniqueness
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
4-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(13-7)6-4-5-9(15)12-3/h4-6,11H2,1-3H3,(H,12,15) |
Clave InChI |
NZNGCACGEZIOKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCCC(=O)NC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
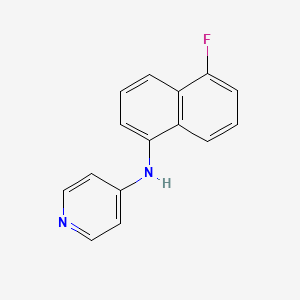
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
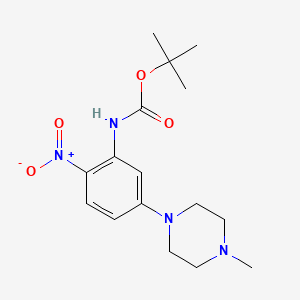
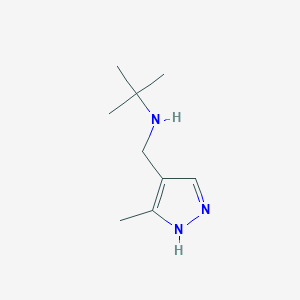


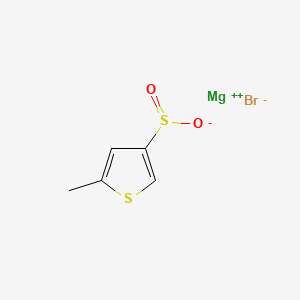
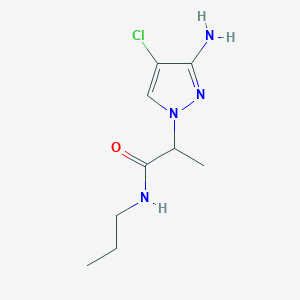
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
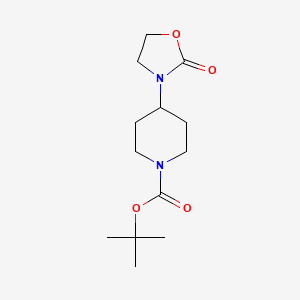
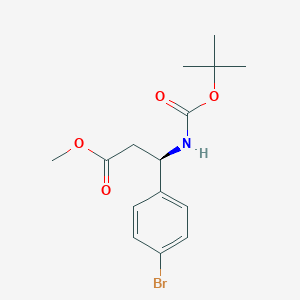
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
